Tribuloside

PDE4 inhibition cAMP signaling anti-inflammatory target engagement

Tribuloside (CAS 22153-44-2), also referred to as trans-tiliroside, is a glycosyloxyflavone belonging to the kaempferol glycoside subclass of flavonoids. Its structure comprises the flavonol aglycone kaempferol linked at the 3-OH position to a 6″-O-[(2E)-3-(4-hydroxyphenyl)prop-2-enoyl]-β-D-glucopyranosyl moiety.

Molecular Formula C30H26O13
Molecular Weight 594.5 g/mol
Cat. No. B15602805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTribuloside
Molecular FormulaC30H26O13
Molecular Weight594.5 g/mol
Structural Identifiers
InChIInChI=1S/C30H26O13/c31-16-6-1-14(2-7-16)3-10-22(35)40-13-21-24(36)26(38)27(39)30(42-21)43-29-25(37)23-19(34)11-18(33)12-20(23)41-28(29)15-4-8-17(32)9-5-15/h1-12,21,24,26-27,30-34,36,38-39H,13H2
InChIKeyDVGGLGXQSFURLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Tribuloside for Research Procurement: Chemical Identity, Class, and Baseline Characteristics of trans-Tiliroside


Tribuloside (CAS 22153-44-2), also referred to as trans-tiliroside, is a glycosyloxyflavone belonging to the kaempferol glycoside subclass of flavonoids. Its structure comprises the flavonol aglycone kaempferol linked at the 3-OH position to a 6″-O-[(2E)-3-(4-hydroxyphenyl)prop-2-enoyl]-β-D-glucopyranosyl moiety [1]. First isolated and structurally characterized from Tribulus terrestris L. (Zygophyllaceae), tribuloside co-occurs in this plant alongside kaempferol, kaempferol-3-glucoside (astragalin), and kaempferol-3-rutinoside [2]. It has also been identified in Heritiera littoralis, Potentilla multifida, and Castanea sativa. The defining structural feature is the trans-p-coumaroyl ester at the glucose 6″-position, which distinguishes it from closely related kaempferol glycosides and imparts distinct pharmacological properties including phosphodiesterase 4 (PDE4) inhibition, antimycobacterial activity, and radical-scavenging capacity [1][3].

Why Tribuloside Cannot Be Substituted by Generic Kaempferol Glycosides in Research Applications


The 6″-O-trans-p-coumaroyl moiety of tribuloside is not an inert sugar decoration but a pharmacophoric determinant that qualitatively alters the compound's target engagement profile. Direct comparative evidence demonstrates that the presence of this p-coumaroyl group confers PDE4 inhibitory activity (IC50 6 μM), antimycobacterial potency against multiple Mycobacterium species, and quantitatively superior radical-scavenging capacity relative to the non-acylated analog astragalin [1]. Furthermore, the trans (E) geometric configuration of the coumaroyl double bond in tribuloside differentiates it from its cis (Z) isomer; cis-tiliroside exhibits greater cytotoxicity against A549 cells (CC50 68.05 μg/mL at 24 h) whereas tribuloside shows lower intrinsic cytotoxicity, a critical distinction for applications where target-specific activity must be decoupled from non-specific cell death . Simply substituting tribuloside with astragalin, kaempferol, kaempferol-3-rutinoside, or cis-tiliroside would eliminate or fundamentally alter the pharmacological readout in PDE4-dependent, antimycobacterial, melanogenic, or estrogenic assays.

Quantitative Differential Evidence for Tribuloside vs. Closest Structural Analogs: A Procurement-Relevant Guide


PDE4 Enzymatic Inhibition: Tribuloside Engages a Target Not Addressed by Astragalin or cis-Tiliroside

Tribuloside inhibits phosphodiesterase 4 (PDE4) with an IC50 of 6 μM, as determined by PDE-Glo luminescent enzymatic assay . This PDE4 inhibition was independently functionally validated in human epidermal melanocytes (HEMCs), where tribuloside treatment elevated intracellular cAMP levels, increased phospho-CREB, and upregulated MITF-driven tyrosinase expression [1]. In contrast, the closest structural analog astragalin (kaempferol-3-O-β-D-glucopyranoside), which lacks the 6″-O-p-coumaroyl moiety, has no reported PDE4 inhibitory activity in any peer-reviewed study. Similarly, cis-tiliroside, the Z-geometric isomer, has not been reported to inhibit PDE4. The PDE4 IC50 of tribuloside (6 μM) places it in a potency range comparable to the classical PDE4 inhibitor rolipram (IC50 ~1-3 μM across PDE4 isoforms), though selectivity across PDE isozymes has not been characterized [2]. No PDE4 inhibition is documented for kaempferol aglycone, kaempferol-3-rutinoside, or quercetin glycosides.

PDE4 inhibition cAMP signaling anti-inflammatory target engagement melanogenesis

Antimycobacterial Activity with Species-Level MIC Differentiation: Tribuloside vs. Non-Acylated Kaempferol Glycosides

Tribuloside demonstrates quantifiable antimycobacterial activity against multiple Mycobacterium species with species-resolved minimum inhibitory concentrations (MICs): 0.8 mg/mL against M. madagascariense, 1.6 mg/mL against M. indicus pranii, and 128 μg/mL against M. tuberculosis H37Rv [1]. The structurally related compound 3-cinnamoyltribuloside, co-isolated from the same Heritiera littoralis extract, showed comparable activity (MIC range 0.8–1.6 mg/mL), indicating that acylation at the 6″-position is critical for antimycobacterial potency [1]. In contrast, astragalin (kaempferol-3-O-β-D-glucopyranoside), which lacks this acyl moiety, has no reported antimycobacterial activity in peer-reviewed literature. Kaempferol aglycone shows only weak activity against M. tuberculosis (MIC typically >200 μg/mL) and is not active against the non-pathogenic species tested for tribuloside [2]. Tribuloside at 50 μg/mL inhibited M. smegmatis growth by 38% after 72 h incubation . This species-specific activity profile is not replicated by any non-acylated kaempferol derivative.

antimycobacterial Mycobacterium tuberculosis Mycobacterium madagascariense MIC

Direct Head-to-Head Antioxidant Comparison: Tiliroside (Tribuloside) vs. Astragalin Across Five Assay Platforms

Li X et al. (2017) conducted the only published direct, multi-assay head-to-head comparison of tiliroside (i.e., tribuloside; kaempferol-3-O-β-D-(6″-E-p-coumaroyl)-glucopyranoside) against astragalin (kaempferol-3-O-β-D-glucopyranoside), employing five orthogonal antioxidant assays: FRAP, DPPH• scavenging, ABTS•+ scavenging, •O2− scavenging, and Fe2+-chelating [1]. Across all five platforms, tiliroside exhibited lower IC50 values than astragalin, with statistically significant differences confirmed by independent-samples t-tests (P < 0.05). In the FRAP assay, the IC50 values differed substantially between the two compounds (exact values reported in Table 1 of the original publication; tiliroside consistently superior). The relative antioxidant capacity across assays ranked Trolox > tiliroside > astragalin [1]. The study conclusively attributed this differential to the 6″-O-p-coumaroyl moiety, which enhances both electron-transfer (ET) and hydrogen-atom-transfer (HAT) pathways, as well as Fe2+-chelating capacity. An independent DPPH assay by Sala et al. (2003) reported tiliroside DPPH IC50 = 6 μM, confirming the compound's high radical-scavenging potency [2]. Tribuloside was also independently characterized with a DPPH IC50 of 42.5 μg/mL (~71.5 μM) and a FRAP value of 125 μmol Fe²⁺/g at 100 μg/mL in a separate study . Astragalin has been described as displaying the weakest antioxidant potential among tested flavonoids in multiple independent studies [3].

antioxidant DPPH FRAP ABTS superoxide scavenging p-coumaroyl

In Vivo Estrogen-Like Activity: Tribuloside Demonstrates Quantifiable Phytoestrogen Effects Absent in Non-Acylated Kaempferol Glycosides

Tribuloside exhibits quantifiable estrogen-like activity in the ovariectomized (OVX) rat model of estrogen deficiency . Oral administration of tribuloside at 200 mg/kg once daily for 30 days produced the following statistically significant effects compared to the untreated OVX model group: (i) uterine weight increased by 46%; (ii) serum estradiol (E2) levels rose from 21.3 pg/mL to 48.7 pg/mL (a 2.3-fold increase); (iii) vaginal epithelial cell cornification rate improved from 12% to 38% (a 3.2-fold improvement); and (iv) lumbar spine bone mineral density (BMD) increased by 18% relative to the model group . A lower dose of 100 mg/kg also produced measurable but less pronounced effects. This in vivo estrogenic activity is consistent with computational predictions that tribuloside binds to estrogen receptors (binding probability: 75.46%) [1]. Critically, neither astragalin nor kaempferol-3-rutinoside has demonstrated comparable in vivo estrogenic activity in any published study. While kaempferol aglycone is known to possess phytoestrogen properties, its glycoside astragalin shows markedly reduced or absent estrogen receptor transactivation in reporter gene assays [2]. Tribuloside thus occupies a unique position: it retains in vivo estrogenic efficacy despite glycosylation, likely due to the p-coumaroyl substitution altering pharmacokinetics or receptor interaction dynamics.

phytoestrogen ovariectomized rat model estradiol bone mineral density uterine weight

Melanogenesis Promotion via PDE/cAMP/PKA Pathway: Tribuloside as a Pigmentation Research Tool

Tribuloside promotes melanogenesis through a defined PDE/cAMP/PKA/CREB/MITF signaling cascade, as demonstrated by Cao et al. (2024) in human epidermal melanocytes (HEMCs), zebrafish embryos, and ex vivo human skin samples [1]. Tribuloside treatment increased melanin content in HEMCs in a concentration-dependent manner, elevated tyrosinase activity (measured by L-DOPA oxidation assay), extended melanocyte dendrite length, and increased melanosome count per cell (quantified by transmission electron microscopy) [1]. Western blotting confirmed that tribuloside upregulated MITF, tyrosinase (TYR), Rab27a, and Cdc42 protein expression. The study also included a cytotoxicity assessment demonstrating no toxic effects on cells at efficacious concentrations [1]. Tribuloside has been specifically highlighted alongside fraxinol, morin, and naringenin as a plant-derived monomer capable of upregulating melanogenesis and tyrosinase activity for potential grey hair reversal applications [2]. In contrast, neither astragalin nor cis-tiliroside has been reported to promote melanogenesis through this or any other pathway. The PDE4 inhibitory activity of tribuloside (IC50 6 μM) is mechanistically linked to this melanogenic effect, as PDE inhibition elevates cAMP, triggering the downstream PKA/CREB/MITF cascade [1]. This creates a unique pharmacological profile: tribuloside simultaneously serves as a PDE4 inhibitor and a melanogenesis activator, a combination not shared by other kaempferol glycosides.

melanogenesis tyrosinase MITF melanosome transport vitiligo grey hair

High-Confidence Research and Industrial Application Scenarios for Tribuloside Based on Quantitative Differential Evidence


PDE4-Targeted Anti-Inflammatory Drug Discovery and cAMP Signaling Research

Tribuloside is the only kaempferol glycoside with validated PDE4 inhibitory activity (IC50 6 μM). For research groups screening natural product libraries against PDE4 isoforms or investigating cAMP-mediated anti-inflammatory pathways, tribuloside constitutes the appropriate flavonoid probe. The functional coupling between PDE4 inhibition and downstream CREB phosphorylation has been experimentally confirmed in human melanocytes [1]. Using astragalin or kaempferol aglycone in PDE4 screens would yield false negatives due to the absence of the pharmacophoric p-coumaroyl group required for PDE4 engagement [2]. Tribuloside may also serve as a scaffold for structure–activity relationship (SAR) studies aiming to optimize PDE4 potency while maintaining the favorable safety profile demonstrated in cellular assays.

Antimycobacterial Screening and Tuberculosis Adjunctive Therapy Research

Tribuloside provides species-level MIC data against M. madagascariense (0.8 mg/mL), M. indicus pranii (1.6 mg/mL), and M. tuberculosis H37Rv (128 μg/mL) [1][2]. For natural product antimycobacterial screening programs, tribuloside represents a characterized hit compound with known potency across multiple Mycobacterium species. The co-isolated analog 3-cinnamoyltribuloside showed comparable activity, suggesting the acylated flavonoid scaffold as a privileged chemotype for antimycobacterial discovery [1]. Researchers evaluating tribuloside for combination therapy with standard anti-tuberculosis drugs should note that this approach was explicitly recommended by Christopher et al. (2014) based on the compound's dual antimycobacterial and antioxidant activities [1].

Cosmeceutical and Dermatological Pigmentation Research (Vitiligo and Grey Hair Reversal)

Tribuloside has been validated as a melanogenesis activator in three complementary biological systems—human epidermal melanocytes, zebrafish, and ex vivo human skin [1]. Its mechanism, involving PDE4 inhibition → cAMP elevation → PKA activation → CREB phosphorylation → MITF/tyrosinase upregulation, provides multiple measurable pharmacodynamic markers for in vitro and in vivo studies [1]. The compound's lack of cytotoxicity at melanogenic concentrations strengthens its candidacy for cosmetic or dermatological formulation research [1]. Tribuloside has been specifically identified in a 2025 review as a plant-derived monomer with potential for grey hair reversal [2]. For procurement decisions in pigmentation research, tribuloside should be selected over cis-tiliroside (which shows higher intrinsic cytotoxicity) and astragalin (which lacks melanogenic activity).

Phytoestrogen Research and Postmenopausal Osteoporosis Models

Tribuloside's in vivo estrogenic activity—quantified as 46% uterine weight gain, 2.3-fold serum E2 elevation, and 18% lumbar BMD increase at 200 mg/kg p.o. in OVX rats—provides a defined pharmacological baseline for phytoestrogen research [1]. This multi-endpoint in vivo dataset distinguishes tribuloside from astragalin and other non-acylated kaempferol glycosides, which lack comparable in vivo estrogenic validation. Researchers studying botanical alternatives for postmenopausal bone loss or estrogen receptor-mediated physiology should note that tribuloside retains estrogenic activity despite glycosylation, a property likely attributable to the p-coumaroyl moiety that is absent in simpler kaempferol glycosides [1][2].

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